molecular formula C25H22N2O3 B14957209 2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B14957209
M. Wt: 398.5 g/mol
InChI Key: HQASKDOLIHZITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzoylindoles. This compound contains an indole moiety attached to a benzoyl group through an acyl linkage. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

2-benzoyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C25H22N2O3/c1-30-19-11-12-23-22(15-19)18(16-27-23)13-14-26-25(29)21-10-6-5-9-20(21)24(28)17-7-3-2-4-8-17/h2-12,15-16,27H,13-14H2,1H3,(H,26,29)

InChI Key

HQASKDOLIHZITL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Chemical Reactions Analysis

2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases like cancer and viral infections.

    Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can be compared with other similar compounds such as:

Biological Activity

The compound 2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic derivative of indole, which has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 73-31-4

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have shown that indole derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Anticancer Effects : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
  • Neuroprotective Properties : Some derivatives have been recognized for their ability to interact with melatonin receptors, potentially offering neuroprotection and benefits in treating neurodegenerative diseases .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Antioxidant Exhibits significant free radical scavenging activity, reducing oxidative stress in cells.
Anticancer Induces apoptosis in various cancer cell lines by activating mitochondrial pathways.
Neuroprotective Acts on melatonin receptors, providing potential benefits for neuroprotection and sleep regulation.
Antimicrobial Demonstrates antibacterial effects against several pathogenic strains, including E. faecalis and K. pneumoniae.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and its analogs:

  • Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells with an IC₅₀ value of approximately 225 µM, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Studies : A study focused on the compound's ability to induce autophagy and apoptosis in cancer cells through lysosomal targeting, revealing a dual mechanism that enhances its anticancer properties .
  • Antibacterial Testing : The compound was tested against multiple bacterial strains, showing inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.